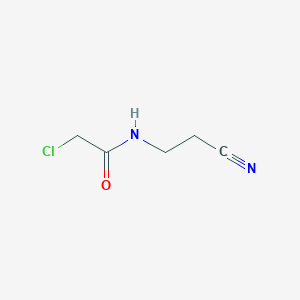

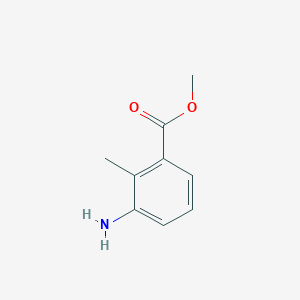

2-Chloro-N-(2-cyanoethyl)acetamide

Übersicht

Beschreibung

2-Chloro-N-(2-cyanoethyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. Although the specific compound 2-Chloro-N-(2-cyanoethyl)acetamide is not directly discussed in the provided papers, related compounds with similar functional groups have been studied extensively. These studies provide insights into the reactivity and properties of chloro- and cyano-substituted acetamides, which can be extrapolated to understand the behavior of 2-Chloro-N-(2-cyanoethyl)acetamide.

Synthesis Analysis

The synthesis of related compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, involves systematic preparation methods that can be adapted for the synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide . The synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, for example, was achieved through the use of NMR spectroscopy, ESI-MS, and X-ray crystallography, which are techniques that could also be applied to the synthesis and characterization of 2-Chloro-N-(2-cyanoethyl)acetamide .

Molecular Structure Analysis

The molecular structure of chloro- and cyano-substituted acetamides often features intramolecular hydrogen bonding, as seen in the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide . This compound crystallizes in the monoclinic space group and exhibits intramolecular H-bonding with the S(6) motif. Similar intramolecular interactions are likely to be present in 2-Chloro-N-(2-cyanoethyl)acetamide, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The reactivity of chloro- and cyano-substituted acetamides is influenced by the presence of electron-withdrawing groups, which can activate the acetamide towards nucleophilic attack. The chemical reactions of these compounds often involve the formation of novel heterocyclic systems, as indicated by the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis . The presence of the chloro and cyano groups in 2-Chloro-N-(2-cyanoethyl)acetamide suggests that it may undergo similar reactions, leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and cyano-substituted acetamides are characterized by their crystalline nature and the influence of intermolecular interactions on their crystal packing. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide displays solvatochromic effects, which are changes in color with the polarity of the solvent, indicating the sensitivity of the compound's optical properties to its environment . The crystal structures of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, are stabilized by a combination of hydrogen bonds and halogen-π interactions . These findings suggest that 2-Chloro-N-(2-cyanoethyl)acetamide would also exhibit distinct physical and chemical properties influenced by its molecular structure and intermolecular forces.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry and Chemical Reagents

Research in synthetic organic chemistry has led to the development of a variety of chemoselective N-acylation reagents. These reagents have been systematically researched to understand their structure-reactivity relationship, leading to the development of compounds with improved chemoselectivity compared to current N-acylation reagents. Such developments are crucial in synthetic organic chemistry for the creation of complex molecules, potentially including the synthesis or modification of compounds like 2-Chloro-N-(2-cyanoethyl)acetamide. The research conducted by Kondo and Murakami (2001) on N-Ar axis-based synthetic organic chemistry highlights the development of storable N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and N-acyl-N-(2, 3, 4, 5, 6-pentafluorophenyl) methanesulfonamide, showcasing the diversity and specificity achievable in synthetic chemistry (Kondo & Murakami, 2001).

Environmental and Biological Implications

The presence of nitrogenous disinfection by-products (N-DBPs), including haloacetamides, in drinking water is a concern due to their high genotoxicity and cytotoxicity. Research into the occurrence and control of N-DBPs sheds light on the environmental and biological impact of chemical compounds used in water treatment processes. The study by Bond et al. (2011) on the occurrence and control of nitrogenous disinfection by-products highlights the complexities involved in managing these compounds' environmental and health impacts (Bond et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIKJKLCDCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170344 | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-cyanoethyl)acetamide | |

CAS RN |

17756-81-9 | |

| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

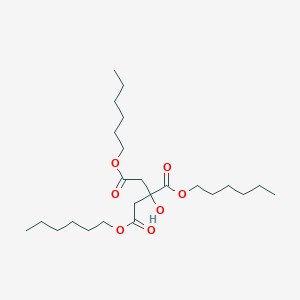

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)

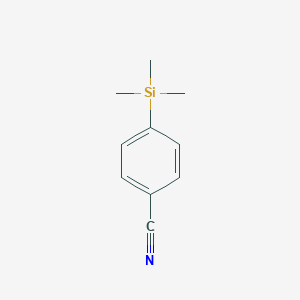

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)